molecular formula C24H46O4 B1623058 Diethyl Icosanedioate CAS No. 42235-39-2

Diethyl Icosanedioate

Cat. No.: B1623058
CAS No.: 42235-39-2
M. Wt: 398.6 g/mol
InChI Key: ZNDDDTDMKPWMKU-UHFFFAOYSA-N
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Description

Diethyl icosanedioate, also known as eicosanedioic acid diethyl ester, is an organic compound with the molecular formula C24H46O4. It is a diester derived from eicosanedioic acid, a dicarboxylic acid with a 20-carbon chain. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl icosanedioate can be synthesized through the esterification of eicosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound is produced by a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl icosanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield eicosanedioic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding diol.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols with an acid or base catalyst.

Major Products Formed

    Hydrolysis: Eicosanedioic acid and ethanol.

    Reduction: 1,20-eicosanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl icosanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl icosanedioate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, its mechanism of action may involve interactions with enzymes and metabolic pathways, although specific details are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl icosanedioate: Another ester of eicosanedioic acid, but with methyl groups instead of ethyl groups.

    Eicosanedioic acid: The parent dicarboxylic acid from which diethyl icosanedioate is derived.

    Diethyl sebacate: A similar diester but derived from sebacic acid, which has a shorter carbon chain.

Uniqueness

This compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain esters, such as in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

diethyl icosanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-3-27-23(25)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24(26)28-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDDDTDMKPWMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407889
Record name Diethyl Icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42235-39-2
Record name Diethyl Icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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